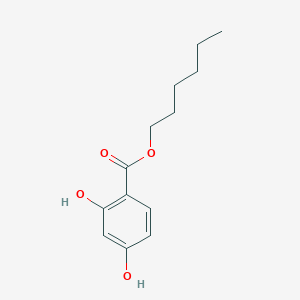

Hexyl 2,4-dihydroxybenzoate

Description

Contextualization of Dihydroxybenzoate Esters in Chemical Sciences

Dihydroxybenzoate esters are a class of organic compounds derived from dihydroxybenzoic acids through esterification. They are characterized by a benzene (B151609) ring substituted with two hydroxyl (-OH) groups and a carboxyl (-COO-) group attached to an alkyl chain. The parent acids, such as 2,4-dihydroxybenzoic acid (β-resorcylic acid), 3,4-dihydroxybenzoic acid (protocatechuic acid), and 3,5-dihydroxybenzoic acid (α-resorcylic acid), are types of phenolic acids. ontosight.aichemicalbook.comchemsrc.comnih.gov The position of the hydroxyl groups on the aromatic ring significantly influences the chemical and physical properties of the resulting esters. nih.govmdpi.com

These esters are part of the broader family of benzoic acid esters and polyketides, which are of significant interest in various scientific fields. ontosight.ainih.gov Their phenolic structure allows them to participate in various chemical reactions and confers potential biological activities. ontosight.aiontosight.ai For instance, the presence of hydroxyl groups, particularly in ortho or para positions, is often associated with antioxidant activity, as they can donate a hydrogen atom to scavenge free radicals. nih.govmdpi.comscispace.com This property is a key driver for research into their potential applications. ontosight.ai

In chemical sciences, dihydroxybenzoate esters are studied for their synthesis, reactivity, and structure-activity relationships. The length and branching of the alkyl ester chain are critical variables that modulate properties such as solubility, lipophilicity, and biological efficacy. scispace.commdpi.com For example, increasing the alkyl chain length generally increases lipophilicity, which can affect how the molecule interacts with biological membranes. mdpi.com These compounds serve as versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals, and are explored for use as UV stabilizers and fragrance ingredients. ontosight.ai

Historical Development of Research on Hexyl 2,4-Dihydroxybenzoate (B8728270) and Related Analogues

Research into dihydroxybenzoate esters has progressed from the study of simple, naturally occurring phenolic acids to the synthesis and characterization of a wide array of their derivatives. Early research focused on the isolation and identification of compounds like 3,4-dihydroxybenzoic acid (protocatechuic acid) and its ethyl ester from natural sources such as peanut seed testa and wine. nih.govwikipedia.org

The systematic synthesis of various alkyl dihydroxybenzoates emerged as chemists sought to understand how modifying the structure would affect the compounds' properties. Standard organic synthesis techniques, such as the Fischer esterification of a dihydroxybenzoic acid with an appropriate alcohol in the presence of an acid catalyst, were employed to create a library of esters with varying alkyl chain lengths (e.g., methyl, ethyl, butyl). ontosight.aichemicalbook.comontosight.ai

Specific research into 6-substituted-2,4-dihydroxybenzoates, which are structurally related to Hexyl 2,4-dihydroxybenzoate, has been documented for several decades. For example, a 1972 publication in The Journal of Organic Chemistry described the synthesis of ethyl 2-hexyl-4,6-dihydroxybenzoate. chemsynthesis.comacs.org Further synthetic methods were developed over the years, including one-pot syntheses involving the cycloaddition of 1-methoxycyclohexa-1,4- or 1,3-dienes with alkyl propiolic esters, which was reported in 1989. researchgate.net More recently, research has focused on optimizing synthesis and purification methods, such as low-temperature crystallization and column chromatography, to achieve high-purity compounds for biological testing. mdpi.com This historical development reflects a continuous effort to create and investigate novel molecules based on the dihydroxybenzoate scaffold.

Contemporary Research Trends and Emerging Significance of this compound

Contemporary research on this compound and its analogues is largely driven by the exploration of their biological activities. A significant area of focus is their potential as enzyme inhibitors, particularly against tyrosinase. nih.gov Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a primary strategy for developing skin-lightening agents in cosmetics and treatments for hyperpigmentation disorders. nih.govfrontiersin.org Studies have shown that various alkyl dihydroxybenzoates can effectively inhibit tyrosinase, with the length of the alkyl chain playing a crucial role in the inhibitory potency. acs.orgnih.govacs.org

Another major research trend is the investigation of their antioxidant properties. mdpi.com The dihydroxy-substituted benzene ring structure is a well-known motif for scavenging free radicals, which are implicated in numerous disease processes. ontosight.aiontosight.ai Research has explored how the substitution pattern of the hydroxyl groups and the nature of the alkyl ester affect antioxidant capacity, often using assays like the DPPH and FRAP methods. nih.govmdpi.com

Furthermore, the antimicrobial and insecticidal activities of these compounds are emerging as significant areas of study. Alkyl dihydroxybenzoates have been synthesized and tested against various bacteria and fungi. mdpi.com For instance, a series of alkyl 3,4-dihydroxybenzoates were synthesized and evaluated as potential bioinsecticides, showing that they could inhibit the development of insects like Plutella xylostella. acs.orgnih.govacs.org The use of advanced synthetic methods, such as enzyme-catalyzed synthesis in organic media, also represents a modern approach to producing these compounds. researchgate.net

Rationale and Scope of Current Academic Investigations into this compound

The primary rationale for ongoing academic investigations into this compound stems from its potential applications in the cosmetic, pharmaceutical, and agricultural industries. The pursuit of novel, effective, and safe tyrosinase inhibitors for dermatological and cosmetic use is a major driver. nih.govnih.govtandfonline.com Similarly, the need for new antioxidant and antimicrobial agents fuels research into the therapeutic potential of these molecules. mdpi.comresearchgate.net In agriculture, the development of new bioinsecticides is crucial for pest management. acs.orgnih.gov

The scope of current research is multifaceted and employs a range of modern scientific techniques. It typically involves:

Chemical Synthesis: The design and synthesis of novel analogues of this compound to build libraries of related compounds for screening. This includes modifying the length and structure of the alkyl chain and the position of the hydroxyl groups. ontosight.airesearchgate.netacs.org

In Vitro Biological Assays: The evaluation of the biological activities of the synthesized compounds. This includes enzyme kinetic studies to determine the mechanism and potency of tyrosinase inhibition (e.g., calculating IC50 values) and various assays to quantify antioxidant activity. mdpi.comnih.govacs.org Antimicrobial activity is often assessed by determining the minimum inhibitory concentration (MIC). scispace.commdpi.com

Structure-Activity Relationship (SAR) Studies: The analysis of how specific structural features of the molecules correlate with their biological activity. This is critical for rationally designing more potent and selective compounds. nih.govmdpi.comacs.org

Computational Modeling: The use of in silico techniques, such as molecular docking, to predict how these molecules might bind to the active sites of target enzymes like tyrosinase, providing insights into their inhibitory mechanisms. nih.gov

In Vivo and Cellular Studies: The investigation of the effects of these compounds in more complex biological systems, such as cell cultures (e.g., keratinocytes, melanoma cells) and model organisms like zebrafish, to assess their efficacy and potential for translation. frontiersin.orgnih.govfrontiersin.org

Data Tables

Table 1: Physicochemical Properties of 2,4-Dihydroxybenzoic Acid and Selected Esters

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference(s) |

| 2,4-Dihydroxybenzoic Acid | C₇H₆O₄ | 154.120 | 208-211 | chemsrc.com |

| Methyl 3,5-Dihydroxybenzoate (B8624769) | C₈H₈O₄ | 168.15 | 167-170 | chemicalbook.com |

| Ethyl 3,4-Dihydroxybenzoate | C₉H₁₀O₄ | 182.17 | 132-135 | ontosight.ainih.govwikipedia.org |

| Butyl 2,4-Dihydroxybenzoate | C₁₁H₁₄O₄ | 210.23 | N/A | ontosight.ai |

| Ethyl 2-hexyl-4,6-dihydroxybenzoate | C₁₅H₂₂O₄ | 266.337 | N/A | chemsynthesis.com |

N/A: Data not available in the searched sources.

Table 2: Selected Research Findings on the Biological Activity of Dihydroxybenzoate Derivatives

| Compound | Biological Activity | Key Finding | Organism/System | Reference(s) |

| Hexyl 3,4-dihydroxybenzoate (C6DB) | Tyrosinase Inhibition | Showed effective inhibition of tyrosinase; potency increased with alkyl chain length from C6 to C9. | Mushroom Tyrosinase | acs.orgnih.govacs.org |

| 2-((3-acetylphenyl)amino)-2-oxoethyl 2,4-dihydroxybenzoate | Tyrosinase Inhibition | IC50 = 27.35 ± 3.6 μM | Mushroom Tyrosinase | nih.gov |

| 3,5-Dihydroxybenzoic acid | Antioxidant Activity | Showed the highest antioxidant activity among several tested hydroxybenzoic acids in a DPPH assay. | In Vitro (DPPH Assay) | nih.gov |

| 3,4-Dihydroxybenzoic acid | Antioxidant Activity | Demonstrated significant antioxidant capacity in ABTS and DPPH assays. | In Vitro (ABTS/DPPH Assays) | mdpi.comnchu.edu.tw |

| 2,4-Dihydroxybenzoic acid | Antioxidant Activity | Exhibited lower antioxidant activity compared to 2,3- or 2,5-dihydroxybenzoic acid. | In Vitro (FRAP Assay) | mdpi.com |

| This compound | Antibacterial Activity | Displayed activity against Xanthomonas citri subsp. citri. | Xanthomonas citri | mdpi.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

37622-50-7 |

|---|---|

Molecular Formula |

C13H18O4 |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

hexyl 2,4-dihydroxybenzoate |

InChI |

InChI=1S/C13H18O4/c1-2-3-4-5-8-17-13(16)11-7-6-10(14)9-12(11)15/h6-7,9,14-15H,2-5,8H2,1H3 |

InChI Key |

BGLJRJXXSPROLH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)C1=C(C=C(C=C1)O)O |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies of Hexyl 2,4 Dihydroxybenzoate

Established Synthetic Routes for Hexyl 2,4-Dihydroxybenzoate (B8728270)

Several established routes are available for the synthesis of Hexyl 2,4-dihydroxybenzoate, each with its own set of advantages and challenges. These methods primarily involve the direct reaction of the carboxylic acid and alcohol, often with catalytic assistance, or a multi-step approach utilizing precursor molecules.

Direct esterification, specifically the Fischer-Speier esterification, represents a fundamental and widely used method for synthesizing esters like this compound. This acid-catalyzed reaction involves the condensation of a carboxylic acid (2,4-dihydroxybenzoic acid) with an alcohol (hexanol). The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one reactant, typically the alcohol, is used, or the water formed during the reaction is removed.

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester.

While this method is straightforward, the synthesis of longer-chain esters of 2,4-dihydroxybenzoic acid can be challenging, with reaction times potentially extending up to 22 hours for ethyl and propyl esters, and yields for even methyl esters being modest after recrystallization. mildsoaps.com

Interactive Data Table: Comparison of Direct Esterification Methods for Alkyl 2,4-Dihydroxybenzoates

| Alkyl Group | Catalyst | Reaction Time (hours) | Yield (%) | Reference |

| Methyl | Sulfuric Acid | 12 | <35 | mildsoaps.com |

| Ethyl | Not Specified | 22 | Not Specified | mildsoaps.com |

| Propyl | Not Specified | 22 | Not Specified | mildsoaps.com |

To overcome the limitations of traditional acid-catalyzed esterification, various catalytic strategies have been developed. These methods often offer milder reaction conditions, higher yields, and improved selectivity.

Enzymatic Catalysis: Lipases are a class of enzymes that can effectively catalyze esterification reactions under mild conditions. The use of immobilized lipases, such as those from Candida antarctica, has been explored for the synthesis of various esters. This biocatalytic approach offers high selectivity and is considered a green chemistry alternative to traditional chemical methods. For instance, the lipase-catalyzed synthesis of hexyl acetate has been optimized using response surface methodology, demonstrating the potential for enzymatic routes in producing hexyl esters. mdpi.com While specific data for this compound is limited, the principles of enzymatic esterification are broadly applicable.

Lewis Acid and Solid Acid Catalysis: Lewis acids and solid acid catalysts can also be employed to promote the esterification of carboxylic acids. These catalysts can enhance the reaction rate and may offer advantages in terms of catalyst recovery and reuse. For example, solid superacids have been used for the efficient synthesis of other esters. researchgate.net

A crucial aspect of synthesizing this compound is the availability and synthesis of its primary precursor, 2,4-dihydroxybenzoic acid. The synthesis of 2,4-dihydroxybenzoic acid itself can be achieved through various methods, with the Kolbe-Schmitt reaction being a common industrial process. google.comgoogle.com This reaction involves the carboxylation of resorcinol (B1680541) (1,3-dihydroxybenzene). google.com

Once 2,4-dihydroxybenzoic acid is obtained, it can be subjected to the esterification reactions described above. A multi-step sequence, therefore, involves the initial synthesis of the carboxylic acid precursor followed by its esterification with hexanol.

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are typically varied and studied include:

Temperature: The reaction temperature influences the rate of reaction. Higher temperatures generally increase the reaction rate but can also lead to side reactions or degradation of the product.

Catalyst Loading: The amount of catalyst used can significantly impact the reaction rate. Optimizing the catalyst concentration is essential for achieving a balance between reaction speed and cost-effectiveness.

Reactant Molar Ratio: Varying the molar ratio of 2,4-dihydroxybenzoic acid to hexanol can shift the equilibrium of the esterification reaction, thereby affecting the yield.

Solvent: The choice of solvent can influence the solubility of the reactants and the course of the reaction.

Reaction Time: Monitoring the reaction over time allows for the determination of the optimal duration to achieve maximum conversion without significant product degradation.

Methodologies such as factorial design and response surface methodology are powerful statistical tools used to systematically study the effects of multiple variables on the reaction yield and to identify the optimal reaction conditions. mdpi.comgoogle.com

Interactive Data Table: Key Parameters for Optimization of Esterification Reactions

| Parameter | Effect on Reaction | Optimization Goal |

| Temperature | Influences reaction rate and potential for side reactions. | Achieve a high reaction rate without significant product degradation. |

| Catalyst Concentration | Affects the speed of the reaction. | Find the minimum amount of catalyst needed for efficient conversion. |

| Reactant Molar Ratio | Shifts the reaction equilibrium. | Maximize the conversion of the limiting reactant to the desired ester. |

| Solvent | Affects reactant solubility and reaction pathway. | Choose a solvent that promotes the desired reaction and facilitates product isolation. |

| Reaction Time | Determines the extent of the reaction. | Identify the point of maximum yield before side reactions become significant. |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, several green chemistry approaches can be applied:

Use of Renewable Feedstocks: Utilizing bio-based sources for the starting materials, such as resorcinol derived from biomass, can reduce the reliance on petrochemicals.

Catalysis: Employing catalysts, particularly biocatalysts like lipases or recyclable solid acid catalysts, is a cornerstone of green chemistry. Catalysts reduce the energy requirements of a reaction and can often be used in small quantities and recycled. researchgate.net

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives, such as ionic liquids, deep eutectic solvents, or even performing reactions under solvent-free conditions, can significantly reduce the environmental impact of the synthesis.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product minimizes waste. Direct esterification, where the only byproduct is water, generally has a high atom economy.

The enzymatic synthesis of esters is a prime example of a green chemistry approach, as it typically proceeds under mild conditions (lower temperature and pressure) and in benign solvents, often with high selectivity. mdpi.com

Design and Synthesis of Novel this compound Analogues and Derivatives

The design and synthesis of novel analogues and derivatives of this compound can lead to compounds with modified physical, chemical, and biological properties. These modifications can be achieved by altering different parts of the molecule:

Modification of the Hexyl Chain: The length and branching of the alkyl chain can be varied to produce a homologous series of alkyl 2,4-dihydroxybenzoates. This can influence properties such as solubility and lipophilicity.

Substitution on the Aromatic Ring: Introducing different functional groups onto the benzene (B151609) ring of the 2,4-dihydroxybenzoic acid moiety can lead to a wide range of derivatives. For example, alkylation of the hydroxyl groups can yield 4-alkoxy-2-hydroxybenzoate derivatives. researchgate.net

Derivatization of the Carboxyl Group: The ester group can be converted into other functional groups, such as amides or hydrazides, to create new classes of compounds. For instance, hydrazide-hydrazones of 2,4-dihydroxybenzoic acid have been synthesized and studied. acs.org

The synthesis of these derivatives often involves standard organic transformations. For example, the synthesis of 4-alkoxy-2-hydroxybenzoates can be achieved through the regioselective alkylation of 2,4-dihydroxybenzoic acid or its esters. researchgate.net The choice of reaction conditions, such as the base and solvent, is crucial for controlling the regioselectivity of the alkylation.

Structural Modification Strategies

The foundational structure of this compound offers several avenues for structural modification to create a library of derivatives with potentially new or enhanced properties. These strategies primarily target the aromatic ring and the hydroxyl groups.

Key modification strategies include:

Halogenation: Introducing halogen atoms, such as chlorine, onto the aromatic ring is a common modification. For instance, in the related compound Hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate (DHHB), aquatic chlorination with sodium hypochlorite has been shown to produce chlorinated transformation products. researchgate.netnih.gov This process demonstrates that the benzene ring is susceptible to electrophilic substitution.

Acylation and Alkylation of Hydroxyl Groups: The two hydroxyl groups on the benzene ring can be modified through acylation (reaction with an acyl halide or anhydride) or alkylation (reaction with an alkyl halide). google.com For example, a derivative of 2,4-dihydroxybenzoic acid, 2-hydroxy-4-(2,2,3,3,3-pentafluoropropoxy)benzoic acid, has been synthesized, illustrating the alkylation of one of the hydroxyl groups to form an ether linkage. google.com

These modifications allow for the systematic alteration of the molecule's electronic and steric properties, which is crucial for studying structure-reactivity relationships.

| Modification Strategy | Reagents/Conditions | Part of Molecule Modified | Resulting Functional Group/Change | Example/Reference |

|---|---|---|---|---|

| Halogenation (Chlorination) | Sodium Hypochlorite (NaOCl) | Aromatic Ring | Addition of Chlorine atom(s) | Aquatic chlorination of DHHB researchgate.netnih.gov |

| Alkylation (Etherification) | Alkyl Halides | Phenolic Hydroxyl Group(s) | Ether Linkage (-OR) | Synthesis of 2-hydroxy-4-(2,2,3,3,3-pentafluoropropoxy)benzoic acid google.com |

| Acylation (Esterification) | Acyl Halides or Anhydrides | Phenolic Hydroxyl Group(s) | Ester Linkage (-OCOR) | General method for modifying phenols google.com |

Exploration of Structure-Reactivity Relationships in Derivatives

The systematic modification of the this compound structure allows for the exploration of how changes in its chemical architecture influence its reactivity and biological activity. Studies on structurally similar dihydroxybenzoic acid derivatives provide insight into these relationships.

For example, a study on derivatives of 3,4-dihydroxybenzoic acid (protocatechuic acid) demonstrated how structural changes impact several key properties: nih.gov

Antioxidant Activity: The presence of the catechol (dihydroxybenzene) moiety is crucial for radical scavenging. The synthesized derivatives showed a high radical scavenging ability, which was found to be superior to the reference compound Trolox. This suggests that the core dihydroxybenzoyl structure is a potent antioxidant scaffold. nih.gov

Metal Chelation: The dihydroxy functionality allows these compounds to act as chelating agents for metal ions, which play a role in oxidative stress. The derivatives were shown to bind effectively with both iron (III) and copper (II) ions, forming hexa-coordinated complexes. This chelating ability is a key aspect of their potential function. nih.gov

Enzyme Inhibition: The same study found that their synthesized derivatives acted as selective inhibitors of acetylcholinesterase (AChE) over butyrylcholinesterase (BChE), with inhibitory constants (Ki) in the micromolar range. This indicates that specific structural features can impart selective bioactivity. nih.gov

These findings illustrate that modifications to the parent structure can fine-tune its biological and chemical reactivity, establishing clear relationships between the molecular structure and its functional properties.

| Derivative Type | Tested Activity | Key Finding |

|---|---|---|

| 3,4-dihydroxybenzoic acid amides | Antioxidant (DPPH assay) | Exhibited higher radical scavenging ability (EC50 = 0.093-0.118 µM) than the Trolox standard. |

| 3,4-dihydroxybenzoic acid amides | Metal Chelation | Effectively formed complexes with Fe(III) and Cu(II) ions. |

| 3,4-dihydroxybenzoic acid amides | Enzyme Inhibition | Showed selective inhibition of Acetylcholinesterase (AChE) with Ki values between 1.5-18.9 µM. |

Purification and Isolation Methodologies for this compound and its Derivatives

The purification and isolation of this compound and its derivatives are critical steps to ensure a high-purity final product, free from starting materials, byproducts, and color impurities. Methodologies are often adapted from processes developed for structurally similar compounds like DHHB.

Common purification and isolation techniques include:

Crystallization: This is a primary method for purifying the final product. The process involves dissolving the crude product in a suitable solvent, followed by cooling to induce crystallization. For DHHB, an optimized process involves controlled cooling of the solution to a temperature of 20°C to 30°C at a specific rate (e.g., 25 to 60 °C / hour) and adding seed crystals to promote the formation of the desired crystalline form. google.com Suitable solvents can include C4-C8 alcohols. google.com

Washing: After crystallization and filtration, the isolated crystals are washed to remove residual impurities. The choice of washing solvent is crucial. For DHHB, washing with 1-hexanol (B41254) or iso-propanol is effective. google.com A sequence of washes with different solutions, such as aqueous sodium hydroxide, aqueous acetic acid, and sodium carbonate solution, can also be employed to remove acidic and basic impurities. chemicalbook.com

Decolorization: To remove colored impurities, such as Rhodamine B-type dyes that can form as byproducts during synthesis, the product solution can be treated with activated carbon before crystallization. google.comchemicalbook.com

Drying: The final step is the drying of the purified crystals. This is typically performed under vacuum at a controlled temperature (e.g., less than 55°C) to remove any residual solvents without causing thermal degradation of the compound. google.com

These multi-step purification processes are designed to effectively reduce specific impurities, such as phthalic acid dihexyl ester, which can be a byproduct of certain synthetic routes. google.comgoogle.com

Theoretical and Computational Investigations of Hexyl 2,4 Dihydroxybenzoate

Quantum Chemical Studies on Hexyl 2,4-Dihydroxybenzoate (B8728270)

Quantum chemical studies, often employing methods like Density Functional Theory (DFT), are used to explore the intrinsic properties of a molecule. Such studies on the parent compound, 2,4-dihydroxybenzoic acid (2,4-DHBA), reveal methodologies that can be extended to its hexyl ester derivative. nih.gov

The electronic structure of a molecule is fundamental to its chemical reactivity. researchgate.net Quantum chemical calculations can elucidate this by mapping the distribution of electrons and identifying regions susceptible to chemical reactions.

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability. For Hexyl 2,4-dihydroxybenzoate, the resorcinol (B1680541) moiety (2,4-dihydroxy) would significantly influence the electronic density, making it a likely site for electrophilic attack.

Molecular Electrostatic Potential (MEP) : MEP maps illustrate the charge distribution on the molecule's surface. Regions of negative potential (typically around electronegative atoms like oxygen) are prone to electrophilic attack, while positive regions are susceptible to nucleophilic attack. In a study on 2,4-DHBA, MEP analysis was performed to understand these reactive sites. nih.gov

Atomic Charge Distribution : Calculations can assign partial charges to each atom in the molecule, providing a quantitative measure of the electronic environment and helping to predict intermolecular interactions.

| Parameter | Significance for this compound | Typical Computational Method |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability; related to antioxidant potential. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| LUMO Energy | Indicates electron-accepting ability. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| HOMO-LUMO Gap | Correlates with chemical stability and reactivity. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic/nucleophilic attack. | DFT |

Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds. libretexts.org This is particularly important for a flexible molecule like this compound, which has a hexyl chain capable of adopting numerous conformations.

Theoretical calculations can determine the potential energy of different conformers. libretexts.org The most stable conformer is the one with the lowest energy, which is the most likely to be populated at equilibrium. In a theoretical study of the parent 2,4-dihydroxybenzoic acid, sixteen stable conformers were identified and their total energies were calculated using DFT to find the lowest-energy structure. nih.gov A similar approach for this compound would involve systematically rotating the bonds in the hexyl chain and the ester linkage to identify all stable conformers and their relative energies. This information is crucial for understanding how the molecule might fit into a receptor's binding site. chemrxiv.org

Quantum chemical methods can predict spectroscopic properties, which can be compared with experimental data to confirm the molecular structure.

Infrared (IR) and Raman Spectroscopy : Theoretical calculations can compute the vibrational frequencies of a molecule. nih.gov These computed frequencies correspond to the peaks observed in experimental IR and Raman spectra. A detailed analysis of the vibrational spectra for 2,4-DHBA was performed by combining experimental data with theoretical computations based on potential energy distribution (PED). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : It is possible to predict the 1H and 13C NMR chemical shifts theoretically. nih.gov These predictions can aid in the assignment of experimental spectra and confirm the synthesized structure.

UV-Vis Spectroscopy : Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. This can provide insight into the molecule's chromophores.

Molecular Modeling and Docking Studies for this compound

Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). derpharmachemica.comresearchgate.net This is widely used in drug design to understand how a potential drug molecule might interact with its biological target. derpharmachemica.comnih.gov

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, making it a major target for agents that address hyperpigmentation. nih.govsaudijournals.comnih.gov The 2,4-dihydroxybenzoyl moiety, a resorcinol derivative, is a well-known structural feature in many tyrosinase inhibitors. saudijournals.com Molecular docking can be used to simulate the binding of this compound into the active site of tyrosinase.

The docking process generates various possible binding poses and scores them based on their energetic favorability. Analysis of the best-scoring pose reveals specific ligand-protein interactions:

Hydrogen Bonds : The hydroxyl groups of the resorcinol moiety are prime candidates for forming hydrogen bonds with amino acid residues in the enzyme's active site.

Hydrophobic Interactions : The hexyl chain can form hydrophobic interactions with nonpolar residues within the binding pocket.

Pi-Interactions : The aromatic ring can engage in pi-pi stacking or pi-alkyl interactions with appropriate residues.

Docking studies on similar compounds have shown that the 2,4-dihydroxy substitution pattern increases the potential against tyrosinase, with the hydroxyl groups often forming key interactions within the enzyme's active site. researchgate.net

Beyond identifying interaction types, molecular docking aims to predict the strength of the interaction, known as binding affinity. nih.govnih.gov

Binding Affinity : Docking software calculates a scoring function, often expressed in kcal/mol, which estimates the binding free energy. arxiv.org A lower (more negative) score generally indicates a stronger, more favorable binding interaction. nih.gov This allows for the ranking of different compounds and the prediction of their potential potency.

Inhibitory Mechanisms : By observing where the ligand binds, docking can suggest a mechanism of inhibition. If this compound binds in the same site as the natural substrate (L-tyrosine), it would suggest a competitive inhibition mechanism. researchgate.net Binding to another site (an allosteric site) that alters the enzyme's conformation would suggest non-competitive or mixed-type inhibition. saudijournals.comnih.gov These computational predictions can then guide experimental kinetic studies to confirm the inhibition type. nih.gov

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Binding Energy (kcal/mol) | An estimation of the binding affinity between the ligand and the protein target. | Predicts the potential potency as a tyrosinase inhibitor. More negative values suggest stronger binding. |

| Key Interacting Residues | Specific amino acids in the tyrosinase active site that form bonds with the ligand. | Identifies the molecular basis for binding (e.g., hydrogen bonds with His, Asn; hydrophobic interactions with Val, Phe). |

| Predicted Inhibition Constant (Ki) | A theoretical value derived from the binding energy that estimates inhibitory potency. | Allows for a quantitative comparison with other known inhibitors. |

| Binding Site Location | The specific pocket on the enzyme where the ligand binds. | Helps to infer the mechanism of inhibition (e.g., competitive if in the active site). |

Molecular Dynamics Simulations of this compound in Solvent Systems and Biological Environments

The fundamental principle of MD simulations is the numerical integration of Newton's equations of motion for a system of interacting particles. The forces between particles are typically calculated using molecular mechanics force fields. By simulating the trajectory of each atom, MD can reveal dynamic processes that are often difficult to observe experimentally.

Applications in Solvent Systems:

Interaction with Biological Environments:

In a biological context, MD simulations can model the interaction of this compound with proteins, enzymes, or cell membranes. This can help in understanding its mechanism of action, binding affinity, and potential biological targets. For instance, if this compound were to be investigated as an enzyme inhibitor, MD simulations could predict its binding mode within the active site of the enzyme and estimate the binding free energy. Although direct simulation data for this compound is scarce, the availability of molecular dynamics topology files for the related isomer, Hexyl 3,4-dihydroxybenzoate, suggests that such computational studies are feasible. uq.edu.au

Table 1: Potential Applications of Molecular Dynamics Simulations for this compound

| Application Area | Research Question | Potential Insights |

| Solvation Studies | How does this compound behave in different solvents? | Prediction of solubility, understanding of solvent-solute interactions, and conformational preferences in solution. |

| Membrane Permeation | Can this compound cross biological membranes? | Elucidation of the mechanism of passive diffusion, calculation of the potential of mean force for membrane crossing. |

| Protein Binding | How does this compound interact with a specific protein target? | Identification of key binding site residues, prediction of binding affinity, and understanding the dynamics of the protein-ligand complex. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of chemical compounds based on their molecular structure. medchemexpress.com These models are widely used in drug discovery and toxicology to prioritize compounds for synthesis and testing, thereby reducing the time and cost of research. targetmol.com

A QSAR model is developed by establishing a correlation between a set of molecular descriptors and the observed biological activity. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical properties (e.g., lipophilicity, electronic properties) or topological features. sytheonltd.com

Building a QSAR Model:

The development of a QSAR model typically involves the following steps:

Data Set Collection: A series of compounds with known biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques. nih.gov

While no specific QSAR studies on this compound have been reported, the biological activities of its analogue, 4-hexylresorcinol, have been investigated for various applications, including as an antimicrobial and tyrosinase inhibitor. medchemexpress.comglpbio.com This existing data on analogues could serve as a foundation for developing QSAR models to predict the activity of new, related compounds.

Table 2: Key Molecular Descriptors in QSAR Modeling

| Descriptor Type | Description | Examples |

| Physicochemical | Describe properties like lipophilicity, polarity, and electronic distribution. | LogP, Molar Refractivity, Dipole Moment |

| Topological | Numerical representation of the molecular structure based on its connectivity. | Wiener Index, Randić Index, Kier & Hall Connectivity Indices |

| Geometrical | Describe the 3D arrangement of atoms in a molecule. | Molecular Surface Area, Molecular Volume, Shape Indices |

| Quantum Chemical | Derived from quantum mechanical calculations, describing electronic properties. | HOMO/LUMO energies, Mulliken charges |

A hypothetical QSAR study on this compound and its analogues could aim to predict their tyrosinase inhibitory activity. By correlating descriptors such as the octanol-water partition coefficient (LogP), molecular weight, and electronic parameters with the measured inhibitory concentrations (IC50), a predictive model could be developed. Such a model would be invaluable for designing new analogues with potentially enhanced activity.

Computational Prediction of Reaction Mechanisms for this compound Transformations

Computational chemistry offers a powerful suite of tools for elucidating the mechanisms of chemical reactions, including those involving the transformation of this compound. Methods such as Density Functional Theory (DFT) and ab initio calculations can be used to map out the potential energy surface of a reaction, identifying transition states, intermediates, and reaction products.

Investigating Reaction Pathways:

By calculating the energies of reactants, products, and transition states, computational methods can provide a detailed understanding of the reaction mechanism. This includes determining the activation energy, which is a key factor in the reaction rate, and identifying the most favorable reaction pathway among several possibilities.

For this compound, computational studies could be applied to investigate various transformations, such as:

Oxidation: Predicting the products of oxidation and understanding the mechanism of antioxidant activity.

Ester Hydrolysis: Elucidating the mechanism of the breakdown of the ester bond under different conditions.

Enzymatic Transformations: Modeling the reaction mechanism within the active site of an enzyme, such as its metabolism by cytochrome P450 enzymes.

Table 3: Computational Methods for Reaction Mechanism Prediction

| Method | Description | Application to this compound |

| Density Functional Theory (DFT) | A quantum mechanical method that calculates the electronic structure of molecules. It offers a good balance between accuracy and computational cost. | Can be used to locate transition states and calculate activation energies for various reactions, such as oxidation or hydrolysis. |

| Ab initio methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster) | Highly accurate quantum mechanical methods that solve the Schrödinger equation without empirical parameters. They are computationally more demanding than DFT. | Can provide benchmark calculations for key steps in a reaction mechanism to ensure the accuracy of less computationally expensive methods. |

| Combined Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method that treats the reactive part of a system with quantum mechanics and the surrounding environment (e.g., solvent or protein) with molecular mechanics. | Ideal for studying enzymatic reactions involving this compound, providing insights into the role of the enzyme's active site in catalysis. |

Although specific computational studies on the reaction mechanisms of this compound are not prominent in the literature, the application of these well-established methods could provide significant insights into its chemical reactivity and metabolic fate.

Biological Activity and Mechanistic Studies of Hexyl 2,4 Dihydroxybenzoate in Vitro and Ex Vivo

Antioxidant Properties and Mechanisms of Action for Hexyl 2,4-dihydroxybenzoate (B8728270)

The antioxidant potential of phenolic compounds is closely linked to their chemical structure, particularly the number and position of hydroxyl groups on the aromatic ring. These groups can donate hydrogen atoms to neutralize free radicals, thereby terminating damaging oxidative chain reactions.

Standard in vitro assays are commonly used to evaluate the direct free radical scavenging capacity of compounds. Studies on various isomers of dihydroxybenzoic acid have consistently shown that 2,4-dihydroxybenzoic acid possesses relatively low radical scavenging activity compared to its structural counterparts.

In the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, 2,4-dihydroxybenzoic acid displayed poor activity. nih.gov One comparative study reported its IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) to be greater than 120,000 µM, indicating substantially weaker activity than isomers such as 3,4-dihydroxybenzoic acid or 3,5-dihydroxybenzoic acid. nih.gov

Similarly, in the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, 2,4-dihydroxybenzoic acid was found to be a less effective scavenger. At a concentration of 50 µM, it exhibited a low percentage of inhibition (16.17%), while other isomers like 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid showed significantly higher inhibition rates of 86.40% and 80.11%, respectively. nih.gov Further analysis using the Cupric Reducing Antioxidant Capacity (CUPRAC) assay also ranked 2,4-dihydroxybenzoic acid as having the lowest antioxidant ability among the tested isomers. nih.gov This lower potency is attributed to the arrangement of its hydroxyl groups, as the presence of hydroxyl groups in the meta position (e.g., 3,5-dihydroxybenzoic acid) appears to confer stronger antioxidant capacity. nih.gov

| Compound | DPPH Scavenging (IC₅₀, µM) | ABTS Scavenging (% Inhibition at 50 µM) | CUPRAC Capacity (µM Trolox Equivalents) |

|---|---|---|---|

| 2,4-Dihydroxybenzoic Acid | >120,000 | 16.17 | 20.51 |

| 2,3-Dihydroxybenzoic Acid | 15.42 | 86.40 | 60.83 |

| 3,4-Dihydroxybenzoic Acid | 16.48 | 74.51 | 60.53 |

| 3,5-Dihydroxybenzoic Acid | >1,000 | 60.39 | 32.08 |

Data compiled from Kalinowska et al., 2021. nih.gov

Beyond direct scavenging, another key antioxidant mechanism is the ability to enhance the body's endogenous antioxidant defenses by modulating the activity of enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).

There is a lack of direct studies on the effect of Hexyl 2,4-dihydroxybenzoate or its parent acid on these specific enzymes. However, research on closely related isomers provides valuable insights. For instance, 3,4-dihydroxybenzoic acid (protocatechuic acid) has been shown to increase the activity of both GPx and SOD in vivo. nih.gov Furthermore, other dihydroxybenzoic acid isomers have the potential to activate the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses that increases the expression of a wide array of antioxidant enzymes. d-nb.info A study on methyl 3,4-dihydroxybenzoate, an ester derivative of a related isomer, demonstrated that it could upregulate the expression of the antioxidant transcriptional factor Nrf2 and key enzymes including SOD1, NQO1, and GCLC, thereby protecting granulosa cells from oxidative damage. nih.gov This suggests that compounds within the dihydroxybenzoate family may exert protective effects by bolstering cellular enzymatic antioxidant systems, although specific research on the 2,4-dihydroxy isomer is needed.

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. Phenolic compounds can interfere with signaling pathways that are activated by or lead to oxidative stress.

While direct evidence for this compound is unavailable, studies on related molecules highlight potential mechanisms. The ethyl ester of 2,3-dihydroxybenzoic acid has been reported to decrease the activation of the nuclear factor-kappa B (NF-κB) transcription factor, a key mediator in cellular responses to oxidative stress and inflammation. nih.gov In studies involving granulosa cells, methyl 3,4-dihydroxybenzoate was shown to mitigate oxidative damage by decreasing the production of cellular and mitochondrial ROS and preserving mitochondrial function. nih.gov These findings suggest that dihydroxybenzoic acid derivatives can protect cells by intervening in critical pathways that manage ROS levels and respond to oxidative insults.

Anti-inflammatory Activities in Cell Culture Systems

Inflammation is a complex biological response often linked with oxidative stress. Many antioxidant compounds also exhibit anti-inflammatory properties by modulating the pathways that produce inflammatory mediators.

Overproduction of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-1β) is a hallmark of inflammation. The ability of a compound to inhibit the production of these molecules is a key indicator of its anti-inflammatory potential.

The expression of most pro-inflammatory mediators is controlled by upstream signaling pathways, primarily the NF-κB and mitogen-activated protein kinase (MAPK) pathways. Targeting these pathways is a key mechanism for anti-inflammatory agents.

Evidence suggests that dihydroxybenzoic acid derivatives can modulate these pathways. A study involving the ethyl ester of 2,3-dihydroxybenzoic acid demonstrated a reduction in NF-κB activation. nih.gov The NF-κB pathway is a critical transcriptional regulator of genes involved in inflammation and immunity. mdpi.com Furthermore, an in vivo study in lambs noted that a diet supplemented with a complex of phytonutrients, which included 2,4-dihydroxybenzoic acid, led to the inhibition of the JNK/p38 MAPK signaling pathway in the rumen epithelium. mdpi.com The MAPK pathways (including JNK, p38, and ERK) are crucial for transducing external stimuli into cellular responses, including the production of inflammatory cytokines. rsc.org The ability of the related 3,4-dihydroxybenzoic acid to suppress the phosphorylation of p38 and JNK further supports the role of this class of compounds in regulating MAPK-driven inflammation. mdpi.com These findings collectively suggest that a primary anti-inflammatory mechanism for dihydroxybenzoic acids and their esters may be the downregulation of the NF-κB and MAPK signaling cascades.

Antimicrobial Efficacy and Mechanisms

The antimicrobial properties of this compound and related alkyl dihydroxybenzoates have been investigated against a range of microorganisms, revealing potential applications in controlling pathogenic bacteria and fungi.

Antibacterial Activity Against Specific Pathogens (e.g., Xanthomonas citri subsp. citri, MRSA)

Alkyl dihydroxybenzoates have demonstrated notable efficacy against Xanthomonas citri subsp. citri (Xcc), the causative agent of citrus canker. nih.gov A study analyzing 36 different alkyl dihydroxybenzoates identified several compounds with significant anti-Xcc activity. nih.gov Among the most potent were esters with longer alkyl chains, such as heptyl 2,4-dihydroxybenzoate, which is structurally similar to this compound. nih.gov The antibacterial activity is often quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). For instance, heptyl 2,4-dihydroxybenzoate exhibited an MIC of 52 μM against Xcc. nih.gov

Derivatives of the core 2,4-dihydroxybenzoic acid structure have also shown activity against clinically significant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Research into hydrazide–hydrazones of 2,4-dihydroxybenzoic acid revealed that some of these compounds possess very strong antibacterial activity against MRSA strains, with MIC values as low as 3.91 µg/mL for certain derivatives. mdpi.com Further studies have indicated that increasing the hydrophobicity of these molecules, for example by adding a heptyl group, can result in high antibacterial activity, comparable to the antibiotic ampicillin (B1664943) in some cases. nih.gov

Below is a table summarizing the antibacterial activities of selected alkyl dihydroxybenzoates against Xanthomonas citri subsp. citri. nih.gov

| Compound | MIC (μM) | MBC (μM) |

| Heptyl 2,4-dihydroxybenzoate | 52 | 104 |

| Heptyl 2,5-dihydroxybenzoate | 80 | 160 |

| Heptyl 3,5-dihydroxybenzoate (B8624769) | 88 | 176 |

Antifungal and Antiviral Potentials

The antifungal potential of related 2,4-dihydroxybenzoate esters has been explored. In assays against the fungus Cladosporium sphaerospermum, methyl 2,4-dihydroxy-6-n-pentylbenzoate was identified as having the highest antifungal activity, with a minimum inhibitory amount of 2.5 μg. nih.gov The study suggested that a free hydroxyl group at the C-4 position of the aromatic ring contributes to a more pronounced antifungal effect. nih.gov While these findings on related, shorter-chain esters are promising, specific data on the antifungal or antiviral activities of this compound itself are not extensively detailed in the current literature. Natural products, however, remain a significant source for the discovery of new compounds with potential antifungal and antiviral properties. nih.gov

Mechanisms of Antimicrobial Action (e.g., Membrane Disruption, Enzyme Inhibition, Anti-Biofilm)

Studies on the antibacterial mechanisms of alkyl dihydroxybenzoates against Xanthomonas citri subsp. citri suggest a multi-targeted mode of action. A primary mechanism involves the disruption of the bacterial cell membrane. For example, heptyl 3,5-dihydroxybenzoate was found to be highly effective at increasing membrane permeability. nih.gov

In addition to membrane damage, these compounds have been shown to inhibit the activity of the FtsZ (Filamenting temperature-sensitive mutant Z) protein. nih.gov FtsZ is a crucial protein in bacterial cell division, polymerizing to form the Z-ring, which initiates cytokinesis. By promoting the depolymerization of FtsZ protofilaments, alkyl dihydroxybenzoates can effectively prevent bacterial cell division, leading to bactericidal effects. nih.gov

Antiparasitic Activity of Related Compounds

While direct studies on the antiparasitic activity of this compound are limited, research on conjugates of its parent compound, 2,4-dihydroxybenzoic acid (2,4-DHBA), has shown significant potential. nih.gov When 2,4-DHBA was chemically linked to lipophilic cations like triphenylphosphonium, the resulting conjugates displayed potent activity against African trypanosomes (Trypanosoma brucei and Trypanosoma congolense), which are responsible for parasitic diseases in humans and animals. nih.gov

This chemical strategy enhanced the trypanocidal potency by over 200-fold, and in some cases up to 10,000-fold, compared to the parent compound. nih.gov Mechanistic investigations revealed that these conjugates target the parasite's mitochondria, affecting cellular respiration and the mitochondrial membrane potential. nih.govtees.ac.uk This approach of using mitochondrial targeting has proven effective in greatly potentiating the antiparasitic activity of this class of compounds. nih.gov

Enzyme Inhibition Studies of this compound

Tyrosinase Inhibition Kinetics and Mechanism Elucidation

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), and its inhibition is a target for treating hyperpigmentation disorders. nih.govsaudijournals.com Various natural and synthetic compounds are studied for their ability to inhibit this enzyme. The inhibitory action can occur through several mechanisms, including competitive, noncompetitive, uncompetitive, or mixed-type inhibition, which can be elucidated through kinetic studies such as Lineweaver-Burk plots. rsc.orgmdpi.com

Currently, specific studies detailing the tyrosinase inhibition kinetics and the precise mechanism of action for this compound are not prominently available in the scientific literature. While the broader class of phenolic compounds is known to contain many tyrosinase inhibitors, dedicated research to characterize the interaction of this specific hexyl ester with the tyrosinase enzyme is required to determine its inhibition constant (K_i), inhibition type, and binding mechanism. nih.govnih.gov

Alpha-Glucosidase Inhibitory Effects

While direct studies on this compound's α-glucosidase inhibitory activity are not extensively documented, research on its structural isomer, 4-hexylresorcinol, provides significant insights. 4-hexylresorcinol has been identified as a reversible, noncompetitive inhibitor of α-glucosidase researchgate.net. This inhibition is crucial in the context of managing type 2 diabetes, as α-glucosidase is a key enzyme in carbohydrate digestion researchgate.net.

Kinetic studies have demonstrated that 4-hexylresorcinol effectively inhibits α-glucosidase activity. The mechanism involves the formation of an α-glucosidase-hexylresorcinol complex, which alters the enzyme's conformation and increases its hydrophobicity. This interaction is primarily driven by hydrogen bonds and hydrophobic interactions researchgate.net. The inhibitory potential of alkylresorcinols, like 4-hexylresorcinol, suggests that this compound may exhibit similar properties due to shared structural features, including the dihydroxybenzene ring and the hexyl alkyl chain nih.gov. In vitro studies on various plant extracts rich in phenolic compounds have consistently shown potent α-glucosidase inhibitory effects, further supporting the potential of this class of molecules frontiersin.org.

| Compound | Inhibition Type | Key Findings | Reference |

|---|---|---|---|

| 4-Hexylresorcinol | Noncompetitive, Reversible | Forms an enzyme-inhibitor complex, altering conformation. Inhibition is driven by hydrogen bonds and hydrophobic interactions. | researchgate.net |

| Vanillic Acid | Weaker Inhibition | Methylation of a hydroxyl group was suggested to reduce inhibitory activity. | frontiersin.org |

| Protocatechuic Acid (PCA) | Inhibitory Activity | A dihydroxybenzoic acid showing α-glucosidase inhibition. | frontiersin.org |

Urease Inhibition and Other Enzymatic Targets

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a significant virulence factor for certain pathogenic bacteria, such as Helicobacter pylori mdpi.com. The inhibition of urease is a therapeutic strategy for managing infections caused by these bacteria. Research has explored the potential of substituted dihydroxybenzenes (DHBs) as urease inhibitors researchgate.net.

Studies on various DHB derivatives have shown that their inhibitory efficacy is dependent on the nature and position of substituents on the benzene (B151609) ring. For instance, compounds like 4-fluorocatechol (B1207897) and 4-bromocatechol (B119925) were found to be effective in delaying urea hydrolysis researchgate.net. Kinetic analyses revealed that these compounds can act as non-competitive inhibitors, binding to the cysteine residue in the mobile flap of the urease active site, thereby reducing its flexibility and hindering the hydrolysis of urea researchgate.net. Although this compound has not been specifically tested, the findings on related DHBs suggest that it could possess urease inhibitory properties. The hexyl group's lipophilicity could influence its interaction with the enzyme's active site.

Ribonucleotide Reductase Inhibition by Related Derivatives

Ribonucleotide reductase (RR) is a critical enzyme for DNA synthesis and repair, making it a key target in cancer therapy microbiologyjournal.orgnih.govajmb.org. The inhibition of RR can halt the proliferation of cancer cells by depleting the supply of deoxyribonucleotides mdpi.comfigshare.com. Studies on p-alkoxyphenols, which are structurally related to this compound, have demonstrated their ability to inhibit RR microbiologyjournal.orgnih.gov.

The inhibitory mechanism of p-alkoxyphenols involves their interaction with a low-energy binding pocket in the R2 subunit of the enzyme. This binding is thought to interrupt the catalytic electron transfer pathway necessary for the enzyme's function microbiologyjournal.org. A significant finding from these studies is that the inhibitory efficiency of p-alkoxyphenols increases with the length of the hydrophobic alkyl substituent microbiologyjournal.orgnih.gov. This suggests that derivatives with longer alkyl chains, such as the hexyl group in this compound, could be more potent inhibitors. Other polyphenolic compounds, such as the flavonoid quercetin, have also been reported to inhibit ribonucleotide reductase frontiersin.org.

Cellular Response Modulation (e.g., Apoptosis, Autophagy) in Non-Human Cell Lines

Derivatives of dihydroxybenzoic acid have been shown to modulate critical cellular processes like apoptosis (programmed cell death) and autophagy (a cellular degradation process) in various cancer cell lines. A patent has disclosed that certain 2,4-dihydroxybenzoic acid derivatives are capable of inducing apoptosis in cancer cells, highlighting their potential as anticancer agents nih.gov.

Furthermore, studies on other isomers, such as ethyl-3,4-dihydroxybenzoate, have shown that these compounds can induce both autophagy and apoptosis in esophageal squamous cell carcinoma cells nih.gov. The proposed mechanism involves the upregulation of specific genes like BNIP3 and NDRG1, which are involved in these cellular pathways nih.gov. Similarly, 3,4-dihydroxybenzoic acid (protocatechuic acid) has been found to induce apoptosis in human gastric adenocarcinoma cells through the activation of JNK and p38 MAPK signaling pathways nih.gov. These findings on related dihydroxybenzoic acid esters suggest that this compound may also possess the ability to modulate these cellular responses in non-human cell lines.

Emerging Biological Activities of this compound (e.g., Anti-Quorum Sensing)

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression, including the production of virulence factors and the formation of biofilms mdpi.com. The inhibition of QS is considered a promising anti-virulence strategy to combat bacterial infections microbiologyjournal.org. While direct studies on the anti-quorum sensing activity of this compound are limited, research on related phenolic compounds provides a basis for its potential in this area.

Various phenolic compounds, such as gallic acid and resveratrol, have been shown to inhibit QS in foodborne bacteria nih.govmicrobiologyjournal.orgnih.gov. Studies on alkyl gallates (esters of gallic acid) have revealed that their anti-QS and anti-biofilm activities are influenced by the length of the alkyl chain, with longer chains sometimes leading to stronger effects nih.gov. For example, hexyl gallate was found to inhibit the production of specific virulence factors in Pseudomonas aeruginosa by targeting the RhlR quorum sensing system. Given these findings, it is plausible that this compound, with its phenolic structure and hexyl ester chain, could also interfere with bacterial quorum sensing systems. However, this remains an area for future investigation.

Structure-Activity Relationships for Biological Activities of this compound and its Analogues

The biological activities of this compound and its analogues are intrinsically linked to their chemical structure. Several key structural features have been identified that influence their inhibitory and modulatory effects.

Hydroxyl Group Positioning : The number and position of hydroxyl groups on the benzoic acid ring are crucial for activity. For instance, in the context of α-amylase inhibition, 2,4-dihydroxybenzoic acid demonstrated greater inhibitory capacity than 4-hydroxybenzoic acid, indicating that the additional hydroxyl group enhances the interaction with the enzyme.

Alkyl Chain Length : The length of the alkyl ester chain significantly impacts biological activity. In the case of ribonucleotide reductase inhibition by p-alkoxyphenols, a longer alkyl chain correlates with increased inhibitory potency microbiologyjournal.orgnih.gov. Similarly, for anti-quorum sensing activity, the length of the alkyl chain in alkyl gallates differentially affects their ability to inhibit various virulence factors and biofilm formation nih.gov. This suggests that the hexyl group in this compound plays a critical role in its biological interactions, likely by enhancing its lipophilicity and facilitating its binding to hydrophobic pockets in target enzymes.

Esterification : The esterification of the carboxylic acid group can modulate the compound's properties. While the free acid (2,4-dihydroxybenzoic acid) itself has shown some biological activities, converting it to an ester, such as the hexyl ester, can alter its solubility, cell permeability, and interaction with specific biological targets researchgate.net.

| Biological Activity | Key Structural Feature | Effect on Activity | Reference |

|---|---|---|---|

| Ribonucleotide Reductase Inhibition | Increasing alkyl chain length (in p-alkoxyphenols) | Increases inhibitory efficiency | microbiologyjournal.orgnih.gov |

| Urease Inhibition | Substituents on the dihydroxybenzene ring | Influences binding and inhibitory mechanism (e.g., non-competitive) | researchgate.net |

| Alpha-Amylase Inhibition | Presence of hydroxyl group at C-2 position | Enhances inhibitory activity compared to monosubstituted analogues | |

| Anti-Quorum Sensing | Alkyl chain length (in alkyl gallates) | Differentially affects inhibition of various QS-regulated factors | nih.gov |

Analytical and Methodological Advancements for Hexyl 2,4 Dihydroxybenzoate

Chromatographic Separation and Quantification Techniques

Chromatography is a fundamental analytical tool for separating, identifying, and quantifying the components of a mixture. For Hexyl 2,4-dihydroxybenzoate (B8728270), various chromatographic techniques are employed, each offering distinct advantages for specific analytical goals.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of Hexyl 2,4-dihydroxybenzoate and for separating it from its structural isomers. Reversed-phase HPLC (RP-HPLC) is commonly utilized for this purpose, where a nonpolar stationary phase is used with a polar mobile phase.

Detailed research findings indicate that for compounds structurally similar to this compound, such as other benzoate derivatives and UV filters, C18 columns are highly effective. nih.govresearchgate.net The separation is typically achieved using a mobile phase consisting of a mixture of an aqueous buffer (like a phosphate buffer) and organic solvents such as acetonitrile and/or methanol. longdom.org Detection is often performed using a UV detector, as the benzene (B151609) ring in the molecule is a strong chromophore. reddit.com

A significant challenge in the analysis of dihydroxybenzoate derivatives is the effective separation of isomers, which often have very similar hydrophobic properties. sielc.com While standard C18 columns can provide adequate separation, specialized mixed-mode columns that utilize both reversed-phase and ion-exchange mechanisms can offer superior resolution and selectivity for closely related isomers. sielc.com Method validation according to ICH guidelines is crucial to ensure the reliability of quantitative results, confirming parameters such as linearity, accuracy, precision, and robustness. longdom.orgscience.gov

Table 1: Illustrative HPLC Parameters for Analysis of Benzoate Derivatives

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water (with buffer, e.g., TFA or phosphate) | Elution of the analyte from the column. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase. |

| Detection | UV at ~254 nm or specific absorbance maximum | Quantification and detection of the analyte. |

| Column Temp. | Ambient or controlled (e.g., 30 °C) | Ensures reproducibility of retention times. |

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. Direct analysis of this compound by GC can be challenging due to the polarity imparted by its two hydroxyl groups, which can lead to poor peak shape and thermal degradation at high temperatures.

However, GC finds its application in related analyses, such as quantifying volatile impurities, residual solvents (e.g., n-Hexane), or starting materials from the synthesis process. For the analysis of the compound itself, a derivatization step is typically required to increase its volatility and thermal stability. This involves converting the polar hydroxyl groups into less polar ethers, for instance, through silylation. Once derivatized, the compound can be readily analyzed. The separation is commonly performed on capillary columns with stationary phases like polyethylene glycol (PEG) or polysiloxane (e.g., DB-5ms). iosrjournals.orgsld.cu A Flame Ionization Detector (FID) is often used for quantification due to its high sensitivity towards organic compounds. sld.cu

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of this compound. silicycle.comsigmaaldrich.com It is widely used for several key purposes:

Reaction Monitoring: Tracking the progress of the synthesis by observing the disappearance of reactants and the appearance of the product spot.

Purity Screening: Quickly assessing the purity of a sample by identifying the number of components present. A pure sample should ideally show a single spot.

Solvent System Optimization: Developing an optimal mobile phase for preparative column chromatography purification. scientificlabs.co.uk

In a typical TLC analysis, the sample is spotted onto a plate coated with a stationary phase, most commonly silica gel. The plate is then placed in a chamber containing a suitable mobile phase (eluent). The separation occurs as the mobile phase ascends the plate, and components travel at different rates based on their affinity for the stationary versus the mobile phase. Visualization can be achieved under UV light or by using staining reagents. scientificlabs.co.uk

Table 2: Applications of TLC in the Context of this compound

| Application | Description |

|---|---|

| Synthesis Monitoring | A small aliquot of the reaction mixture is spotted on a TLC plate to follow the formation of the product over time. |

| Fraction Screening | Fractions collected from column chromatography are analyzed by TLC to identify those containing the pure compound. |

| Preliminary Purity Check | Used as a quick check for the presence of major impurities in the final product before more rigorous analysis by HPLC. |

Mass Spectrometry (MS) for Identification and Trace Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the structural elucidation and trace-level quantification of this compound, especially when coupled with a chromatographic separation technique.

The coupling of High-Performance Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) provides an exceptionally sensitive and selective method for analyzing this compound. nih.gov This technique is ideal for comprehensive profiling, allowing for the identification and quantification of the parent compound as well as its metabolites or degradation products in complex matrices. researchgate.net

In this setup, the HPLC system first separates the components of the sample. The eluent then enters the mass spectrometer, where molecules are ionized, typically using Electrospray Ionization (ESI). nih.govresearchgate.net The first mass analyzer (Q1) selects the precursor ion (the ionized molecule of interest), which is then fragmented in a collision cell (Q2). The resulting fragment ions are analyzed by the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and significantly reduces background noise, enabling detection at very low concentrations. vu.edu.ausemanticscholar.org Accurate mass measurements can further aid in confirming the elemental composition of the parent molecule and its fragments. nih.govresearchgate.net

Table 3: Conceptual LC-MS/MS Method Parameters | Parameter | Description | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), positive or negative mode | Creates ions from the analyte molecules eluting from the LC. | | Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) | Used for ion selection, fragmentation, and analysis. | | Scan Mode | Multiple Reaction Monitoring (MRM) | For targeted quantification, providing high sensitivity and specificity. | | Precursor Ion (Q1) | The m/z of the ionized this compound molecule. | Selects the ion of interest. | | Product Ions (Q3) | Specific fragment ions resulting from the collision-induced dissociation of the precursor ion. | Confirms the identity of the analyte. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the analysis of volatile and semi-volatile compounds. As mentioned previously, the direct analysis of this compound by GC is limited by its polarity. Therefore, analysis by GC-MS is almost exclusively performed on its volatile derivatives.

The process involves a chemical reaction (derivatization) to convert the two polar hydroxyl (-OH) groups into nonpolar groups, such as trimethylsilyl (-OTMS) ethers. This derivatized molecule is significantly more volatile and thermally stable, making it suitable for GC analysis. The GC separates the derivatized compound from other components, and the eluting compound enters the mass spectrometer. Electron Ionization (EI) is a common ionization technique used in GC-MS, which generates a reproducible fragmentation pattern that acts as a "molecular fingerprint." thermofisher.com This fragmentation pattern can be compared against spectral libraries for confident identification or used for structural elucidation of unknown related substances. nih.gov GC-MS provides excellent chromatographic resolution and is highly sensitive, making it suitable for identifying trace impurities that are amenable to derivatization. thermofisher.com

Electrospray Ionization Mass Spectrometry (ESI-MS) for Structure Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in the structural confirmation of thermally labile and polar molecules like this compound. nih.govrsc.org This method typically generates even-electron ions, such as protonated molecules [M+H]⁺, with minimal fragmentation, which is crucial for determining the molecular weight of the analyte. nih.gov The high sensitivity and specificity of ESI-MS make it a powerful tool for analyzing a wide array of chemical compounds. researchgate.net

In the positive ion mode (ESI+), this compound is expected to form a protonated molecule. To elicit structural information, tandem mass spectrometry (MS/MS) is employed, where the precursor ion is fragmented through collision-induced dissociation (CID). nih.gov The fragmentation pattern of esters in ESI-MS/MS often reveals characteristic product ions. For instance, the fragmentation of wax esters, which are structurally related, typically yields protonated fatty acids ([RCOOH₂]⁺) and other related ions. nih.gov For this compound, fragmentation would likely occur at the ester linkage, leading to the formation of ions corresponding to the hexyl group and the 2,4-dihydroxybenzoic acid moiety.

In negative ion mode (ESI-), deprotonated molecules [M-H]⁻ are formed. While less commonly discussed in the literature for this class of compounds, fragmentation of these ions would also provide valuable structural information. nih.gov The choice between positive and negative ion modes depends on the proton affinity of the compound. nih.gov The resulting mass spectrum, with its specific mass-to-charge ratios (m/z) of the parent ion and its fragments, provides a detailed fingerprint for the unequivocal identification of this compound.

Spectroscopic Characterization Methods

Spectroscopic techniques are fundamental for the detailed structural elucidation and purity assessment of this compound. These methods provide insights into the molecular structure, functional groups, and electronic properties of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons of the dihydroxybenzoyl group and the aliphatic protons of the hexyl chain. The aromatic region is expected to show signals for the three protons on the benzene ring. The protons ortho and para to the hydroxyl groups will have characteristic chemical shifts and coupling patterns. The aliphatic region will display signals for the methyl (CH₃) and methylene (CH₂) groups of the hexyl chain, with their chemical shifts and multiplicities determined by their proximity to the ester oxygen.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the aromatic carbons (including those bonded to hydroxyl groups), and the aliphatic carbons of the hexyl chain. The chemical shifts of the aromatic carbons are influenced by the electron-donating hydroxyl groups and the electron-withdrawing ester group.

A predicted ¹H and ¹³C NMR data table for this compound is presented below, based on known data for similar structures like hexyl 3,4-dihydroxybenzoate and methyl 2,4-dihydroxybenzoate. nih.govuq.edu.au

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.3-7.8 | 102-132 |

| Aromatic C-OH | - | 160-165 |

| Aromatic C-COO | - | ~110 |

| C=O | - | ~170 |

| OCH₂ | ~4.2 | ~65 |

| (CH₂)₄ | 1.3-1.7 | 22-31 |

| CH₃ | ~0.9 | ~14 |

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and carbon-oxygen (C-O) bonds, as well as aromatic C-H and C=C bonds.

The broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibrations of the phenolic hydroxyl groups. The strong, sharp peak around 1735-1700 cm⁻¹ is attributed to the C=O stretching of the ester group. quimicaorganica.org The presence of conjugation with the aromatic ring can shift this band to a lower frequency. Two distinct bands for C-O stretching are expected between 1300 and 1000 cm⁻¹. quimicaorganica.org Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| Phenolic O-H stretch | 3600-3200 (broad) |

| Aromatic C-H stretch | 3100-3000 |

| Aliphatic C-H stretch | 3000-2850 |

| Ester C=O stretch | 1735-1700 |

| Aromatic C=C stretch | 1600-1450 |

| Ester C-O stretch | 1300-1000 |